3-amino-6-methyl-1H-pyrimidine-2,4-dithione
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Overview
Description
3-amino-6-methyl-1H-pyrimidine-2,4-dithione is a heterocyclic compound that contains a pyrimidine ring with amino and methyl substituents, as well as two thioketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-methylpyrimidine-2,4-dione with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene. The reaction is carried out under reflux conditions, leading to the formation of the desired dithione compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-methyl-1H-pyrimidine-2,4-dithione can undergo various chemical reactions, including:
Oxidation: The thioketone groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-6-methyl-1H-pyrimidine-2,4-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioketone groups may also play a role in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-1H-pyrimidine-2,4-dithione
- 3-amino-1H-pyrimidine-2,4-dithione
- 6-amino-1-methyl-1H-pyrimidine-2,4-dithione
Uniqueness
3-amino-6-methyl-1H-pyrimidine-2,4-dithione is unique due to the presence of both amino and methyl groups on the pyrimidine ring, as well as the two thioketone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-6-methyl-1H-pyrimidine-2,4-dithione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVLZALXRGVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N(C(=S)N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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